(5-Chloro-2-methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a chloro group, a methoxy group, a piperidinyl group, and a methanone group. These groups could potentially contribute to the reactivity and properties of the compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of different functional groups would give characteristic signals in these spectra .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the chloro group might undergo nucleophilic substitution reactions, while the methanone group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase the compound’s solubility in polar solvents .Scientific Research Applications
Antioxidant Activity
The compound has been investigated for its antioxidant properties. In a study by Muhammad Saeed Ahmad et al., they synthesized the compound and evaluated its antioxidant activity. The results indicated that the ligand (HL) exhibited better antioxidant properties than its transition metal complexes (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)). The molecular docking studies supported these experimental findings . Antioxidants play a crucial role in protecting cells from oxidative damage and are relevant in various fields, including health and food industries.
Antimicrobial Efficacy
The same study also explored the antimicrobial efficacy of the compound and its metal complexes. Interestingly, the metal complexes showed greater antimicrobial activity compared to the ligand. They were effective against various strains of bacteria and fungi. This finding suggests potential applications in medicine, agriculture, and environmental protection .
Catalysis and Green Chemistry
While not directly mentioned in the study, the presence of a piperidine moiety in the compound suggests possible catalytic applications. Piperidines are commonly used as catalysts in organic synthesis. Researchers could explore its use in greener amine synthesis, reductive amination, or other chemical transformations .
Computational Studies
The study mentioned computational investigations of the compound. These studies likely explored its electronic properties, charge transfer behavior, and molecular interactions. Computational insights can guide further experimental work and provide a deeper understanding of the compound’s behavior .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-28-20-7-6-17(23)13-18(20)22(27)26-10-8-15(9-11-26)14-29-21-12-16-4-2-3-5-19(16)24-25-21/h6-7,12-13,15H,2-5,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJFJMZCFZALIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline |
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